molecular formula C22H14F3N3O3 B303110 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide

1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide

Numéro de catalogue B303110
Poids moléculaire: 425.4 g/mol
Clé InChI: HKECLJHGUAQGEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindolinecarboxamides, which have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mécanisme D'action

The mechanism of action of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 is not fully understood, but it is believed to inhibit the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. Specifically, 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 has been reported to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. Additionally, it has been reported to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
Compound 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to occur through the inhibition of topoisomerase II and cyclin-dependent kinases, which leads to DNA damage and cell cycle arrest. Additionally, 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 has been reported to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of cancer therapeutics. Additionally, it has been reported to exhibit anti-inflammatory and anti-viral properties, which could be useful in the development of treatments for other diseases. However, one limitation of using 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 in lab experiments is its relatively low solubility in water, which could make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research and development of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1. One direction is to investigate its potential as a cancer therapeutic in vivo, using animal models. Additionally, it would be interesting to study the structure-activity relationship of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 and its analogs to identify more potent and selective 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamides. Finally, it would be useful to investigate the potential of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 in combination with other anti-cancer agents to enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 involves a multistep process that starts with the reaction of 3-pyridinemethanol with 2-(trifluoromethyl)benzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with phthalic anhydride to obtain the isoindolinecarboxylic acid intermediate. Finally, the carboxylic acid intermediate is reacted with 2-amino-N-(2-chloroethyl)benzamide to form 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1.

Applications De Recherche Scientifique

Compound 1 has been extensively studied for its potential therapeutic applications. Several studies have reported that 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been reported to exhibit anti-inflammatory and anti-viral properties.

Propriétés

Nom du produit

1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide

Formule moléculaire

C22H14F3N3O3

Poids moléculaire

425.4 g/mol

Nom IUPAC

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-[2-(trifluoromethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H14F3N3O3/c23-22(24,25)17-5-1-2-6-18(17)27-19(29)14-7-8-15-16(10-14)21(31)28(20(15)30)12-13-4-3-9-26-11-13/h1-11H,12H2,(H,27,29)

Clé InChI

HKECLJHGUAQGEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

SMILES canonique

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.